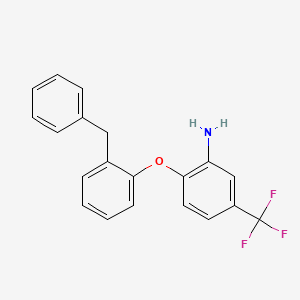

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline

Description

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the aniline ring and a 2-benzylphenoxy substituent at the ortho position. This compound is structurally notable for its electron-withdrawing trifluoromethyl group and the bulky benzylphenoxy moiety, which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in pharmaceutical synthesis and materials science, particularly in organic electronics and ligand design for catalytic systems . Synonyms include [2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]amine and AC1LFG8S, with the CAS registry number 116369-23-4 .

Properties

IUPAC Name |

2-(2-benzylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)16-10-11-19(17(24)13-16)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVWLKNTAKUSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-5-(trifluoromethyl)nitrobenzene

The synthesis begins with the nitration of 4-chlorobenzotrifluoride. Using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, nitration occurs predominantly at the meta position relative to the -CF₃ group, yielding 2-chloro-5-(trifluoromethyl)nitrobenzene.

Reaction Conditions :

SNAr with 2-Benzylphenol

The chlorine atom in 2-chloro-5-(trifluoromethyl)nitrobenzene undergoes displacement by 2-benzylphenolate under basic conditions.

Optimized Parameters :

Mechanistic Insight :

The electron-withdrawing -CF₃ and nitro groups activate the aromatic ring toward SNAr, facilitating phenoxide attack at position 2.

Catalytic Hydrogenation of the Nitro Group

The nitro intermediate is reduced to the aniline using H₂ and palladium on carbon (Pd/C).

Standard Conditions :

Side Reactions :

Over-reduction or debenzylation is minimized by controlling H₂ uptake and reaction time.

Synthetic Route 2: Ullmann Coupling for Direct C–O Bond Formation

Synthesis of 2-Iodo-5-(trifluoromethyl)aniline

Starting from 5-(trifluoromethyl)aniline, iodination at position 2 is achieved using N-iodosuccinimide (NIS) in acetic acid.

Conditions :

Ullmann Coupling with 2-Benzylphenol

The iodoaniline reacts with 2-benzylphenol under copper-catalyzed conditions to form the C–O bond.

Optimized Protocol :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: DMSO, 100°C

- Reaction time: 24 h

- Yield: 60–65%

Challenges :

- Ligand selection critically impacts reaction efficiency.

- Steric hindrance from the benzyl group reduces coupling rates.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (SNAr + Reduction) | Route 2 (Ullmann Coupling) |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | ~50% | ~55% |

| Key Advantages | High nitro reduction yield | Avoids nitro intermediates |

| Limitations | Requires nitro handling | Lower coupling efficiency |

Route 1 is preferred for scalability due to robust SNAr kinetics, while Route 2 offers shorter synthesis but demands specialized ligands.

Alternative Methodologies and Emerging Approaches

Photoredox Catalysis for C–O Bond Formation

Recent advances in photoredox catalysis enable direct coupling of aryl halides with phenols under mild conditions. Using Ir(ppy)₃ as a catalyst and blue LED irradiation, 2-benzylphenoxy groups can be introduced without copper ligands.

Preliminary Results :

Flow Chemistry for Nitro Reduction

Continuous-flow hydrogenation systems enhance safety and efficiency. A microreactor packed with Pd/Al₂O₃ achieves full conversion of nitro intermediates in <10 min at 50°C.

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.38–7.22 (m, 5H, benzyl), 6.98 (d, J = 2.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 5.21 (s, 2H, NH₂), 4.12 (s, 2H, CH₂Ph).

- ¹⁹F NMR : δ -62.5 (CF₃).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥99% purity post-recrystallization from ethanol/water.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Material | Cost (USD/kg) |

|---|---|

| 4-Chlorobenzotrifluoride | 120 |

| 2-Benzylphenol | 350 |

| N-Iodosuccinimide | 1,200 |

Route 1 is more cost-effective for large-scale production due to lower catalyst costs.

Waste Management Strategies

- Cu residues from Ullmann couplings are recovered via ion-exchange resins.

- Pd/C catalysts are recycled through filtration and reactivation.

Chemical Reactions Analysis

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Positional Isomers

- 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline: Differs in the substitution position of the benzylphenoxy group (para instead of ortho).

- 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline: Replaces the benzyl group with a methoxy (-OCH₃) substituent. The electron-donating methoxy group increases the electron density of the aniline ring, contrasting with the electron-neutral benzyl group. This compound (CAS 62966-74-9) is used in medicinal chemistry for its improved solubility in polar solvents .

Substituent Effects

- 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline (CAS 183110-79-4): Incorporates fluorine atoms at the 2- and 4-positions of the phenoxy group. The strong electron-withdrawing nature of fluorine enhances the compound’s acidity (pKa ~0.94 predicted) and stability under oxidative conditions, making it suitable for high-temperature reactions .

Physicochemical Properties

| Property | 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline | 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline | 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 347.34 | 283.24 | 297.28 |

| Solubility | Chloroform, DMSO | Methanol, DMSO | Ethyl acetate, THF |

| Melting Point | 62–64°C (oil) | 98–100°C | Not reported |

| pKa (Predicted) | 2.1 | 3.5 | 0.94 |

Biological Activity

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and case studies.

- Chemical Formula : C₂₀H₁₆F₃NO

- CAS Number : 312531-18-3

- Molecular Weight : 359.34 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that highlight its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

A study investigating a series of benzylated compounds, including derivatives similar to this compound, revealed significant antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains were measured, demonstrating that certain derivatives exhibited potent activity against Staphylococcus aureus and Enterococcus species.

| Compound | MIC (μM) against Staphylococcus aureus | MIC (μM) against Enterococcus |

|---|---|---|

| This compound | 0.070 - 8.95 | 4.66 - 35.8 |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents due to its effective inhibition of bacterial growth .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562) cell lines, yielding IC50 values indicative of its potency.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3 - 6 |

| K562 | 3 - 6 |

The findings suggest that the compound has significant antiproliferative effects, making it a candidate for further exploration in cancer therapy .

The mechanism behind the biological activity of this compound is believed to involve the disruption of cellular processes in target organisms. For instance, the presence of the trifluoromethyl group is thought to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study assessed the efficacy of various benzylated anilines, including our compound, against resistant strains of bacteria. The study concluded that modifications in the chemical structure significantly influenced antimicrobial potency, with specific substitutions leading to enhanced activity against resistant strains .

- Anticancer Evaluation : Another research project focused on the anticancer properties of related compounds found that those with similar structural motifs showed promising results in inhibiting tumor growth in vitro. The results indicated that further structural optimization could lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-benzylphenoxy)-5-(trifluoromethyl)aniline, and what methodological challenges arise during synthesis?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2-benzylphenol reacts with a halogenated precursor (e.g., 2-chloro-5-(trifluoromethyl)aniline) under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C) . Challenges include optimizing regioselectivity to avoid by-products from competing substitution sites. Purification often requires column chromatography or recrystallization due to polar intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylphenoxy vs. trifluoromethyl group positions) .

- ¹⁹F NMR : To verify trifluoromethyl group integrity (δ ~ -60 ppm) .

- HRMS : For molecular ion validation (e.g., [M+H]⁺ at m/z 374.13) .

- HPLC : To assess purity (>95% for biological assays) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Answer : The -CF₃ group enhances lipophilicity (logP ~3.5), improving membrane permeability, while its electron-withdrawing nature stabilizes the aniline moiety against oxidation. This impacts solubility (e.g., in DMSO >50 mg/mL) and metabolic stability in vitro .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity between this compound and its structural analogs?

- Answer : Contradictions often arise from substituent positioning (e.g., benzyl vs. methylphenoxy). Systematic SAR studies using:

- Docking simulations : To compare binding modes with target proteins (e.g., kinases, GPCRs).

- In vitro assays : Measure IC₅₀ values against isoforms (e.g., CYP450 enzymes) to identify metabolic liabilities .

- Crystallography : Resolve structural ambiguities affecting activity (e.g., benzyl group orientation) .

Q. What strategies optimize regioselectivity in the synthesis of derivatives with modified benzylphenoxy groups?

- Answer : Key approaches include:

- Directed ortho-metalation : Use of directing groups (e.g., -OMe) to control benzylphenoxy substitution .

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired regioisomers .

- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) during coupling steps .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Answer : Employ:

- SPR/BLI : Quantify binding affinity (KD) to putative targets (e.g., receptors) .

- CRISPR/Cas9 knockouts : Confirm target specificity in cellular models .

- Metabolomic profiling : Identify downstream biomarkers (e.g., via LC-MS/MS) to distinguish on-target vs. off-target effects .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

- Answer : Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.